molecular formula C12H7ClF2O B6374089 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% CAS No. 1261993-33-2

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%

Cat. No.: B6374089
CAS No.: 1261993-33-2
M. Wt: 240.63 g/mol
InChI Key: HPDDYYWAJOHRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% (4-CFPF) is a synthetic compound that has been used for various scientific and medical applications. 4-CFPF has a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral activities. It has been studied in various areas of research, including drug delivery, cancer therapy, and gene therapy.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in drug delivery, cancer therapy, and gene therapy. It has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral activities. In drug delivery, 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been used to enhance the solubility, stability, and bioavailability of drug molecules. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce the side effects of chemotherapy. In gene therapy, 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been used to enhance the efficiency of gene transfection and to improve the stability of gene expression.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cell death. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to reduce the production of reactive oxygen species (ROS), which are associated with oxidative stress. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% have been studied in various animal models. It has been found to reduce inflammation and oxidative stress in mice, as well as to reduce the growth of cancer cells in rats. It has also been found to reduce the side effects of chemotherapy in mice, and to enhance the efficiency of gene transfection in rats.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with a high purity of 95%. It is also relatively stable and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. It is not suitable for use in long-term studies, as it is rapidly metabolized in the body. It is also not suitable for use in humans, as it has not been fully tested for safety and efficacy.

Future Directions

There are several potential future directions for the use of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%. One direction is to further study its mechanism of action and its effects on various physiological processes. Another direction is to develop new formulations and delivery systems for 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%, such as nanoparticles, liposomes, and polymers. Finally, further research is needed to assess the safety and efficacy of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% for use in humans.

Synthesis Methods

4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% can be synthesized from starting materials such as 3-chloro-5-fluorophenol, 3-fluorophenol, and potassium hydroxide. The synthesis involves a base-catalyzed condensation reaction of the starting materials in an aqueous solution. The reaction is carried out at room temperature and yields a product with a purity of 95%. The reaction can be monitored by thin-layer chromatography and 1H NMR spectroscopy.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDDYYWAJOHRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684339
Record name 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-33-2
Record name 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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